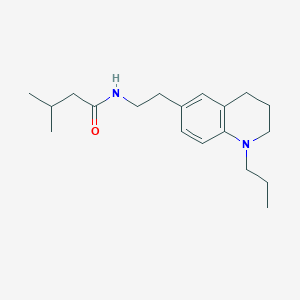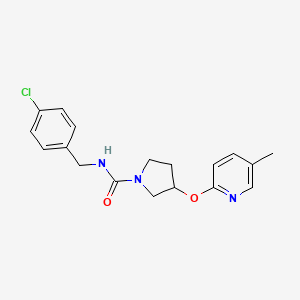
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as CMPD101, is a small molecule that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to inhibit the activity of a protein called JAK2, which is involved in the regulation of cell growth and differentiation. This inhibition leads to a decrease in the proliferation of cancer cells and a reduction in inflammation. The mechanism of action of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is complex, and further research is needed to fully understand its effects on JAK2 activity.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the modulation of immune responses. These effects have been studied in vitro and in vivo, and further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has several advantages for use in lab experiments, including its high purity and stability. However, its limitations include its cost and the need for specialized equipment and expertise for its synthesis and use.
Direcciones Futuras
There are several potential future directions for research related to N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, including its use in combination with other therapeutic agents, its potential as a treatment for neurological disorders, and its use in the development of new cancer treatments. Further research is needed to fully understand the potential applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in these areas.
In conclusion, N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a promising small molecule that has gained attention for its potential use in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential therapeutic applications of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide in cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been achieved using different methods, including the use of a palladium-catalyzed cross-coupling reaction and a Suzuki-Miyaura coupling reaction. These methods have been optimized to produce high yields of pure N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide has been used in various scientific research applications, including studies related to cancer, inflammation, and neurological disorders. It has been shown to have potential as a therapeutic agent in these areas, and its mechanism of action and physiological effects have been extensively studied.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-2-7-17(20-10-13)24-16-8-9-22(12-16)18(23)21-11-14-3-5-15(19)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCUVCJZIONQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2933381.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933382.png)
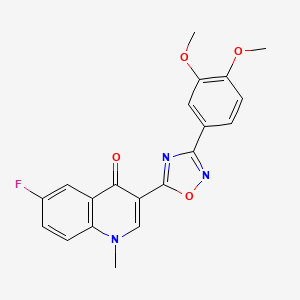
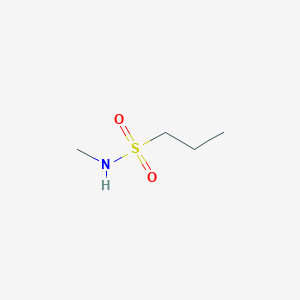
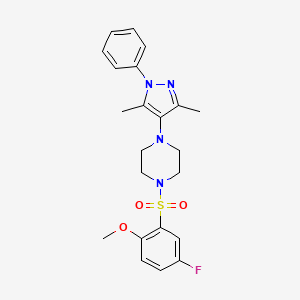
![4-[Methyl(prop-2-enoyl)amino]-N-[5-methyl-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933390.png)

![6-(furan-2-ylmethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2933394.png)
![N-(3,4-dimethoxyphenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2933395.png)
![N-[(furan-2-yl)methyl]furan-3-carboxamide](/img/structure/B2933396.png)
![N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2933397.png)
